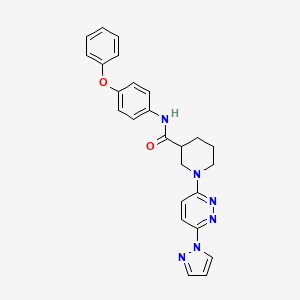
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-phenoxyphenyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-phenoxyphenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C25H24N6O2 and its molecular weight is 440.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-phenoxyphenyl)piperidine-3-carboxamide represents a significant area of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic targets, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C27H32N8O
- Molecular Weight : 484.60 g/mol
- CAS Number : 2097132-94-8
This compound features a complex arrangement that includes a piperidine ring, a pyridazine moiety, and a phenoxy group, which are known to influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been identified as an inhibitor of specific kinases, which play crucial roles in cell division and proliferation.
Key Mechanisms:
- Kinase Inhibition : The compound has shown potential as a selective inhibitor of monopolar spindle 1 (Mps1) kinase, which is implicated in the regulation of mitosis. This inhibition can lead to the disruption of cancer cell division, making it a candidate for cancer therapy .
- Cell Cycle Regulation : By targeting kinases involved in cell cycle regulation, the compound may induce apoptosis in cancer cells, thereby reducing tumor growth .
Biological Activity and Therapeutic Applications
Research has indicated that this compound exhibits promising activity against various cancer cell lines. Below is a summary of its biological activity based on recent studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 0.36 | Inhibitory effect on proliferation |
| HCT116 | 1.8 | Induces apoptosis |
| A375 | 0.5 | Significant reduction in cell viability |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : A study demonstrated that treatment with the compound led to significant apoptosis in HeLa cells at concentrations as low as 0.36 µM, indicating its potential as an anti-cancer agent .
- Synergistic Effects : The compound has been tested in combination with other chemotherapeutic agents like paclitaxel, showing enhanced efficacy against triple-negative breast cancer models .
- Selectivity Profile : The compound exhibits selectivity towards certain kinases over others, which minimizes off-target effects and enhances therapeutic efficacy .
Propriétés
IUPAC Name |
N-(4-phenoxyphenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2/c32-25(27-20-9-11-22(12-10-20)33-21-7-2-1-3-8-21)19-6-4-16-30(18-19)23-13-14-24(29-28-23)31-17-5-15-26-31/h1-3,5,7-15,17,19H,4,6,16,18H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJIQOARSXYHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=CC=N3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














